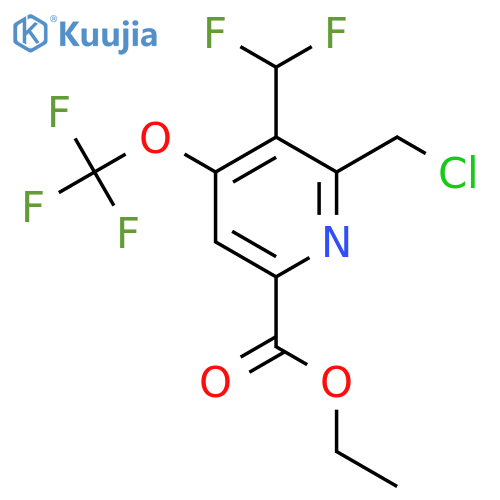

Cas no 1804655-20-6 (Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate

-

- インチ: 1S/C11H9ClF5NO3/c1-2-20-10(19)5-3-7(21-11(15,16)17)8(9(13)14)6(4-12)18-5/h3,9H,2,4H2,1H3

- InChIKey: IJZRBKQODLEAML-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C(F)F)=C(C=C(C(=O)OCC)N=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 355

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 3.6

Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029077405-1g |

Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate |

1804655-20-6 | 97% | 1g |

$1,504.90 | 2022-04-01 |

Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate 関連文献

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

6. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025

-

医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025

-

ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025

-

スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025

Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報

Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate: A Comprehensive Overview

Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate, also known by its CAS number 1804655-20-6, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with several functional groups, including a chloromethyl group at position 2, a difluoromethyl group at position 3, a trifluoromethoxy group at position 4, and an ethyl carboxylate group at position 6. These substituents contribute to the compound's reactivity, stability, and bioavailability.

The synthesis of Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate involves a series of intricate organic reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules. For instance, researchers have employed methods such as nucleophilic aromatic substitution, Friedel-Crafts alkylation, and esterification to assemble the various substituents on the pyridine ring. The use of fluorinated groups in this compound is particularly noteworthy, as fluorine-containing compounds are known for their enhanced stability and lipophilicity compared to their non-fluorinated counterparts.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Pyridine derivatives are well-documented for their role in drug discovery, particularly in the development of antibiotics, antiviral agents, and anticancer drugs. The presence of multiple fluorinated groups in Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate enhances its ability to interact with biological targets, making it a valuable starting material for medicinal chemists. Recent studies have explored its use in designing inhibitors for enzymes involved in cancer progression and neurodegenerative diseases.

In addition to its pharmaceutical applications, this compound has shown potential in agrochemical research. Pyridine derivatives are commonly used as pesticides and herbicides due to their ability to disrupt essential biochemical pathways in pests and weeds. The chloromethyl group in this compound contributes to its pesticidal activity by acting as an electrophilic agent that can covalently bind to proteins in target organisms. Furthermore, the trifluoromethoxy group enhances the compound's environmental stability, ensuring prolonged efficacy under field conditions.

Recent advancements in computational chemistry have also provided deeper insights into the properties of Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate. Quantum mechanical calculations have been employed to study its electronic structure and reactivity patterns. These studies have revealed that the compound exhibits significant π-electron delocalization across the pyridine ring, which plays a crucial role in its chemical reactivity. Additionally, molecular dynamics simulations have been used to predict its behavior under various environmental conditions, aiding in the design of more effective formulations.

The toxicological profile of this compound is another area of active research. As with any chemical intended for agricultural or pharmaceutical use, understanding its safety profile is paramount. Recent toxicity studies have focused on assessing its acute and chronic effects on various organisms. These studies have indicated that while Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate exhibits moderate toxicity at high doses, it shows low toxicity at environmentally relevant concentrations. This makes it a safer alternative compared to some traditional agrochemicals.

In conclusion, Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate (CAS No: 1804655-20-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with properties that make it valuable for both pharmaceutical and agrochemical industries. Ongoing research continues to uncover new insights into its synthesis, applications, and safety profile, ensuring its relevance in future scientific advancements.

1804655-20-6 (Ethyl 2-(chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品

- 2137622-03-6(Methanone, (3a-aminooctahydro-1H-indol-1-yl)cyclopropyl-)

- 1424698-81-6(3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide)

- 1262239-23-5(2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide)

- 1286733-06-9(N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine)

- 124754-81-0(Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester)

- 57369-93-4(2-hydrazinyl-4,8-dimethylquinoline)

- 2229450-15-9(4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole)

- 1804869-74-6(3-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-6-acetonitrile)

- 1537707-69-9(1-(2-cyclopropyl-1,3-thiazol-4-yl)cyclopentylmethanamine)

- 329934-67-0(2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide)